![molecular formula C11H15ClF3NO B1379725 甲基({2-[4-(三氟甲基)苯氧基]丙基})胺盐酸盐 CAS No. 1787896-04-1](/img/structure/B1379725.png)
甲基({2-[4-(三氟甲基)苯氧基]丙基})胺盐酸盐
描述
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxypropylamine structure
科学研究应用
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties
作用机制
Target of Action
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride, also known as (S)-Fluoxetine , primarily targets the Transporter in the organism Aquifex aeolicus . This transporter plays a crucial role in the movement of substances across cell membranes.
Mode of Action
The compound interacts with its target by binding to the transporter, thereby influencing its function . .
Action Environment
The action, efficacy, and stability of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
生化分析
Biochemical Properties
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound enhances its potency by lowering the pKa of cyclic carbamates, which in turn improves its binding interactions with proteins . This interaction is particularly significant in enzyme inhibition, where the compound can effectively inhibit the activity of specific enzymes by forming stable complexes.
Cellular Effects
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes can lead to alterations in signal transduction pathways, affecting cellular responses and functions. Additionally, changes in gene expression induced by the compound can result in modified cellular metabolism, impacting overall cell health and activity .
Molecular Mechanism
The molecular mechanism of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the trifluoromethyl group in the compound forms hydrogen bonds with proteins, enhancing its inhibitory effects on enzymes . This binding interaction can result in changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. Degradation can occur under certain conditions, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular functions, indicating its potential for prolonged biochemical applications.
Dosage Effects in Animal Models
The effects of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for desired outcomes.
Metabolic Pathways
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in its metabolic activity, protecting reactive methyl groups from metabolic oxidation and enhancing its stability . These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and distribution, affecting its overall efficacy and function.
Subcellular Localization
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can enhance its interactions with target biomolecules, increasing its biochemical activity and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)phenol with an appropriate alkylating agent to form the intermediate 4-(trifluoromethyl)phenoxypropane. This intermediate is then subjected to amination reactions to introduce the amine group, followed by conversion to the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The final product is often purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .
化学反应分析
Types of Reactions
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenoxypropylamines, such as fluoxetine and other related antidepressants. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties .
Uniqueness
Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other related compounds .
属性
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-8(7-15-2)16-10-5-3-9(4-6-10)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIHJJUICAMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



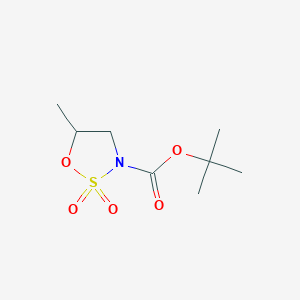
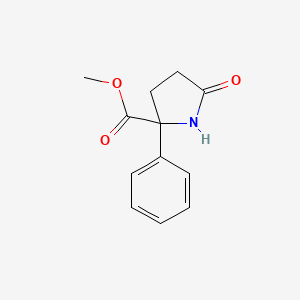
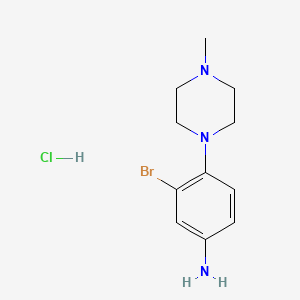
![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)
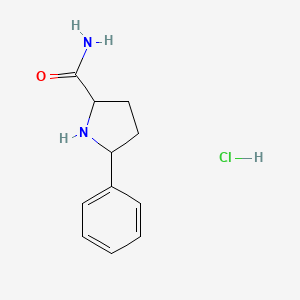
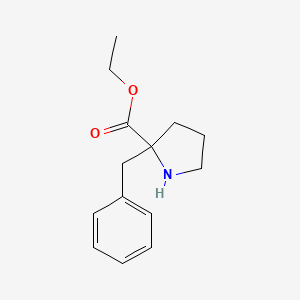
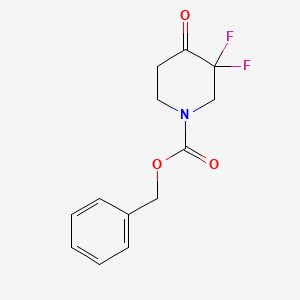

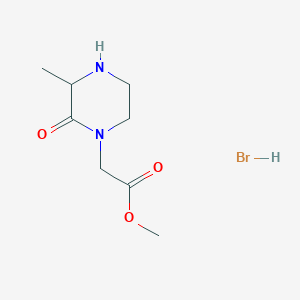
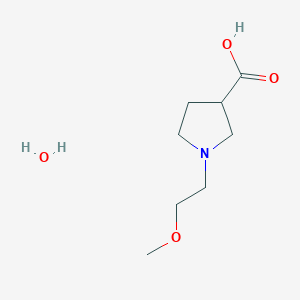
![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)
